2,3-Dimethoxy-5-methylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine derivatives are a class of organic compounds that are of immense importance in various scientific disciplines, particularly in medicinal chemistry. researchgate.netopenaccessjournals.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, serves as a fundamental scaffold in a multitude of biologically active molecules. researchgate.netopenaccessjournals.comrsc.orgnih.gov The versatility of the pyridine structure allows for a wide range of chemical modifications, leading to a diverse array of compounds with varied pharmacological properties. researchgate.netjchemrev.com

In the realm of drug discovery and development, pyridine derivatives have been incorporated into a significant number of FDA-approved drugs, highlighting their clinical relevance. rsc.orgnih.gov These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. researchgate.netjchemrev.com The ability of the pyridine nucleus to interact with various biological targets, such as enzymes and receptors, makes it a privileged structure in medicinal chemistry. researchgate.netrsc.orgnih.gov The ongoing research into pyridine derivatives continues to yield novel therapeutic agents for a wide range of diseases. rsc.orgnih.gov

Overview of Pyridine Substructures and Functionalization Paradigms

The chemical reactivity and biological activity of pyridine derivatives are heavily influenced by the substitution pattern on the pyridine ring. chemrxiv.org The nitrogen atom in the pyridine ring is sp2 hybridized, which contributes to its planar structure and aromaticity. openaccessjournals.com This nitrogen atom also imparts a degree of electron deficiency to the ring, influencing its reactivity in chemical transformations. rsc.org

The functionalization of the pyridine ring can be achieved through various synthetic methodologies. rsc.org Direct C-H functionalization has emerged as a powerful tool for the selective introduction of substituents at different positions of the pyridine ring. rsc.orgacs.org Other common strategies include nucleophilic and electrophilic aromatic substitution reactions, as well as transition metal-catalyzed cross-coupling reactions. acs.orgnih.gov The choice of functionalization strategy depends on the desired substitution pattern and the nature of the substituents already present on the ring. chemrxiv.org

Structural Context of 2,3-Dimethoxy-5-methylpyridine in Substituted Pyridine Architectures

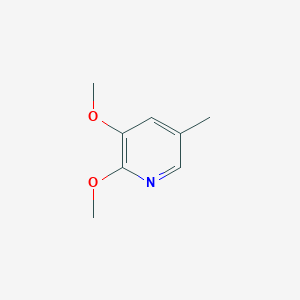

This compound is a specific example of a substituted pyridine. Its structure features a pyridine ring with two methoxy (B1213986) groups at the 2 and 3 positions and a methyl group at the 5 position. The presence of these substituents significantly influences the electronic properties and steric environment of the pyridine ring.

The methoxy groups are electron-donating through resonance and electron-withdrawing through induction, while the methyl group is weakly electron-donating. This combination of substituents creates a unique electronic landscape on the pyridine ring, which in turn dictates its reactivity and potential applications.

Historical Perspectives on the Investigation of Dimethoxypyridine Scaffolds

The study of pyridine and its derivatives dates back to the 19th century, with the initial isolation of pyridine from coal tar. openaccessjournals.com The development of synthetic methods for pyridine derivatives in the late 19th and early 20th centuries paved the way for the exploration of their chemical and biological properties. rsc.orgnih.gov The investigation of dihydropyridine (B1217469) derivatives as cardiovascular agents, beginning in the mid-20th century, marked a significant milestone in the medicinal chemistry of pyridines. nuph.edu.ua

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in various chemical processes.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1227579-16-9 glpbio.com |

| Molecular Formula | C8H11NO2 glpbio.com |

| Molecular Weight | 153.18 g/mol glpbio.com |

| Boiling Point | Not available in search results |

| Melting Point | Not available in search results |

| Solubility | Soluble in certain organic solvents. glpbio.com |

Synthesis and Manufacturing Processes

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of pre-existing pyridine rings or the construction of the ring from acyclic precursors.

Established Synthetic Routes

While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, general principles of pyridine synthesis can be applied. One common approach involves the functionalization of a pre-existing pyridine core. For instance, a starting material like 2-hydroxy-5-methylpyridine (B17766) could undergo methoxylation at the 2-position, followed by functionalization and subsequent methoxylation at the 3-position. chemicalbook.com Another potential route could involve the Suzuki coupling of a di-substituted pyridine with an appropriate boronic acid. frontiersin.org

Key Starting Materials

Based on general synthetic strategies for substituted pyridines, potential starting materials could include:

5-methylpyridine derivatives nih.gov

2-chloro-5-methylpyridine (B98176) indiamart.com

2-bromo-5-methylpyridine (B20793) ambeed.com

Halogenated 2,3-dimethoxypyridines frontiersin.org

Common Reagents and Catalysts

The synthesis of substituted pyridines often employs a range of reagents and catalysts, including:

Bases such as potassium carbonate or sodium hydride. smolecule.com

Methylating agents like methyl iodide. smolecule.com

Palladium catalysts for cross-coupling reactions. frontiersin.org

Oxidizing and reducing agents for functional group interconversions. evitachem.com

Analytical Characterization

The structural elucidation and purity assessment of this compound rely on various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the pyridine ring and the protons of the methyl and methoxy groups would exhibit characteristic chemical shifts and coupling patterns. rsc.orgresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the structure, including the carbons of the pyridine ring, the methyl group, and the methoxy groups. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule. nist.govnih.gov

Chromatography

Chromatographic techniques are essential for the purification and analysis of this compound.

Gas Chromatography (GC): GC can be used to separate and analyze volatile compounds. nist.govnih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile compounds. myskinrecipes.comresearchgate.net A sensitive LC-MS/MS method has been developed for the trace analysis of a related compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. researchgate.net

Applications in Organic Synthesis

Substituted pyridines like this compound are valuable intermediates in organic synthesis.

Building Block for Complex Molecules

The functional groups present on this compound make it a useful building block for the synthesis of more complex molecules. The pyridine ring can be further functionalized, and the methoxy groups can potentially be cleaved to yield hydroxypyridines, which can then be used in a variety of reactions.

Ligand in Catalysis

Pyridine derivatives are known to act as ligands in transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing the catalyst's activity and selectivity. While there is no specific information on this compound as a ligand in the provided search results, its structural features suggest potential applications in this area.

Reagent in Specific Reactions

The reactivity of the pyridine ring, influenced by its substituents, allows it to participate in various chemical transformations. It can undergo electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions, making it a versatile reagent in organic synthesis. evitachem.com

Role in Medicinal Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, and substituted pyridines are frequently investigated for their potential therapeutic applications. researchgate.netrsc.orgnih.gov

Scaffold for Drug Design

The unique substitution pattern of this compound makes it an interesting scaffold for the design of new drug candidates. By modifying the substituents or introducing new functional groups, chemists can create a library of compounds with diverse biological activities.

Reported Biological Activities

While there is no direct information on the biological activity of this compound itself in the provided search results, related dimethoxypyridine derivatives have shown promising biological activities. For instance, 2,4-Dimethoxy-3-methylpyridine has been studied as a potential inhibitor of phosphoinositide 3-kinase (PI3K), which is implicated in cancer. smolecule.com Additionally, derivatives of 2,3-dichloro-5-methylpyridine (B1314173) have exhibited antimicrobial properties. Some pyridine derivatives have also been evaluated for their effects on perfusion pressure and their interaction with muscarinic receptors. researchgate.net Furthermore, 2,3-Dimethoxy-5-methyl-p-benzoquinone, a related compound, has demonstrated anticancer activity. caymanchem.com These findings suggest that this compound and its derivatives could be promising candidates for further investigation in medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

2,3-dimethoxy-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-4-7(10-2)8(11-3)9-5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBCRGKATAXSOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dimethoxy 5 Methylpyridine and Its Precursors

De Novo Synthesis Approaches to the Pyridine (B92270) Core

De novo synthesis offers the advantage of constructing the pyridine ring with the desired substitution pattern from the outset, often from simple, acyclic starting materials. This avoids potential issues with the regioselectivity of functionalizing a pre-existing ring.

The formation of the pyridine ring through cyclization is a cornerstone of heterocyclic chemistry. These methods typically involve the condensation of carbonyl compounds or their derivatives. acs.org Classical methods often require harsh reaction conditions, but significant progress has been made in developing milder, more versatile approaches, including transition-metal-catalyzed reactions. nih.govgoogle.com

One prominent strategy is the [4+2] cycloaddition, where a 1-azadiene reacts with a two-carbon component. nih.gov For a molecule like 2,3-dimethoxy-5-methylpyridine, this would necessitate precursors that contain the methoxy (B1213986) and methyl groups arranged to yield the correct substitution pattern upon cyclization. Another approach involves the thermal electrocyclization of azatrienes, which can be generated through a cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. acs.org This method is notable for its modularity and tolerance of various functional groups, allowing for the synthesis of highly substituted pyridines. acs.org

The Bohlmann-Rahtz pyridine synthesis is another versatile method that constructs the pyridine ring by reacting enamines with α,β-unsaturated ketones, followed by aromatization. The strategic choice of these precursors is critical for achieving the desired 2,3,5-substitution pattern.

Ring-Opening and Closing Cascade (ROCC) mechanisms provide an innovative route to substituted pyridines. A notable example involves the reaction of isoxazole (B147169) with reagents like iron/ammonium (B1175870) chloride (Fe/NH₄Cl). stackexchange.com This process transforms the isoxazole into various functionalized pyridine derivatives. stackexchange.com Research has demonstrated this as a novel method for synthesizing 2,5-disubstituted pyridines, where the strategic placement of substituents on the isoxazole precursor dictates the final product. stackexchange.comrsc.orgprepchem.com This methodology is significant as it represents the first reported use of Fe/NH₄Cl as a reducing agent to synthesize 2,5-disubstituted pyridines via the ROCC mechanism of isoxazole. stackexchange.com

Mechanistic studies suggest that such transformations can proceed through the formation of a triene intermediate followed by electrocyclization. nih.gov While these methods have been primarily demonstrated for 2,5-disubstituted pyridines, the principles could potentially be adapted for more complex substitution patterns through carefully designed precursors.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. vulcanchem.com These reactions are atom-economical and can simplify synthetic sequences significantly. gcwgandhinagar.com

The Hantzsch pyridine synthesis is a classic and widely studied MCR. echemi.com It involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate (B1210297). echemi.comorgsyn.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. echemi.com To synthesize a non-symmetrical pyridine such as this compound, a modified three-component Hantzsch approach would be necessary, employing a [3+2+1] disconnection strategy. youtube.com While the traditional Hantzsch synthesis has drawbacks like harsh conditions and low yields, modern variations utilize "greener" solvents, catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, or microwave heating to improve efficiency and yields. gcwgandhinagar.comechemi.com

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Cycloaddition Reactions | Construction of the pyridine ring from acyclic components, such as a [4+2] reaction between a 1-azadiene and an alkyne. | Modular; allows for complex substitution patterns. | acs.orgnih.gov |

| Ring-Opening and Closing Cascade (ROCC) | Transformation of heterocyclic precursors (e.g., isoxazoles) into pyridines via a cascade mechanism. | Novel route to 2,5-disubstituted pyridines. | stackexchange.comrsc.org |

| Hantzsch Pyridine Synthesis (MCR) | A multi-component reaction condensing an aldehyde, a β-ketoester, and ammonia. | Atom-efficient; modern variations offer improved yields and conditions. | echemi.comorgsyn.orgyoutube.com |

Chemical Reactivity and Transformation Mechanisms of 2,3 Dimethoxy 5 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic substitution on the pyridine ring of 2,3-dimethoxy-5-methylpyridine is a challenging transformation. The electron-donating nature of the two methoxy (B1213986) groups and the methyl group increases the electron density of the pyridine ring, making it less susceptible to attack by nucleophiles. Typically, nucleophilic aromatic substitution (SNAr) on pyridine derivatives requires the presence of electron-withdrawing groups to activate the ring.

However, substitution can be facilitated under specific conditions. For instance, the quaternization of the pyridine nitrogen can significantly enhance its reactivity towards nucleophiles. The formation of an N-alkylpyridinium salt transforms the pyridine ring into a much better leaving group and activates the α and γ positions to nucleophilic attack. Studies on related N-methylpyridinium salts have shown that reactivity is highly dependent on the position of the leaving group, with the 2-position being the most reactive. researchgate.net

In the context of this compound, direct nucleophilic substitution at the halogenated positions (if present) would follow the SNAr mechanism. The reaction rate is influenced by the nature of the nucleophile, the solvent, and the presence of any activating groups. For example, the reaction of 2,4-dinitrofluorobenzene with piperidine (B6355638) shows solvent-dependent kinetics, suggesting that the rate-limiting step can shift between the initial nucleophilic addition and the subsequent departure of the leaving group. researchgate.net While specific studies on this compound are limited, analogous reactions with other substituted pyridines provide insight into its potential reactivity. For instance, the substitution of chlorine atoms in 2,3-dichloro-5-methylpyridine (B1314173) can be achieved with nucleophiles like amines, thiols, and alkoxides under appropriate conditions.

Electrophilic Aromatic Substitution Patterns

The electron-rich nature of the this compound ring, due to the +M (mesomeric) effect of the methoxy groups and the +I (inductive) effect of the methyl group, predisposes it to electrophilic aromatic substitution (EAS). These substituents direct incoming electrophiles primarily to the positions ortho and para to them. In this specific molecule, the C4 and C6 positions are the most likely sites for electrophilic attack.

The general mechanism for EAS involves the initial attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion. libretexts.orgmasterorganicchemistry.com The reaction is completed by the loss of a proton from the site of attack, restoring the aromaticity of the ring. libretexts.org

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, Friedel-Crafts alkylation, and acylation. The reactivity of the substrate is significantly enhanced by activating groups. For example, the nitration of toluene (B28343) is about 23 times faster than that of benzene (B151609) due to the activating effect of the methyl group. masterorganicchemistry.com Given the presence of two strong activating methoxy groups in addition to the methyl group, this compound is expected to be highly reactive towards electrophiles. However, the high reactivity can sometimes lead to multiple substitutions or side reactions, requiring careful control of reaction conditions.

Metal-Catalyzed Coupling Reactions of Pyridine Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to pyridine derivatives. eie.grethernet.edu.et

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org For a derivative of this compound, such as a halogenated version (e.g., a bromo- or iodo-substituted analog), this reaction would enable the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups.

The catalytic cycle of the Suzuki coupling generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine derivative. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic fragments are coupled, and the palladium(0) catalyst is regenerated. libretexts.org

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. yonedalabs.com Electron-rich phosphine (B1218219) ligands are commonly used to stabilize the palladium catalyst. libretexts.org While specific examples for this compound are not extensively documented, related pyridine systems readily undergo Suzuki coupling. For instance, 3-bromo- (B131339) and 5-bromo-2-methoxypyridine (B44785) have been successfully coupled with benzyl (B1604629) MIDA boronate. thieme-connect.de

Other related C-C bond-forming reactions include the Negishi coupling (using organozinc reagents), Stille coupling (using organotin reagents), and Heck coupling (reaction of a halide with an alkene). uh.eduacademie-sciences.fr The Negishi coupling of 2-bromo-5-methylpyridine (B20793) with benzylzinc bromide has been reported to proceed efficiently. thieme-connect.de

Beyond the Suzuki coupling, various other transition metal-catalyzed reactions can be applied to pyridine derivatives. The Mizoroki-Heck reaction, for instance, allows for the vinylation of aryl halides. academie-sciences.fr Copper-catalyzed C-N coupling reactions are also known, which can be used to form bonds between the pyridine ring and nitrogen-containing nucleophiles. eie.gr Furthermore, palladium-catalyzed direct arylation offers an alternative strategy for C-C bond formation by activating a C-H bond, thus avoiding the need for pre-functionalization of the pyridine ring. thieme-connect.de

Suzuki Cross-Coupling and Related Carbon-Carbon Bond Formations

Dimerization and Polymerization Pathways of Pyridine Analogues

The dimerization and polymerization of pyridine derivatives can lead to the formation of novel materials with interesting electronic and photoluminescent properties. rsc.orgdntb.gov.ua While specific studies on the dimerization of this compound are scarce, related pyridine-containing polymers have been synthesized through various methods.

One common approach is the use of metal-catalyzed coupling reactions, such as the Sonogashira coupling, to create conjugated polymers. rsc.org For example, polymers containing 2,6-substituted pyridine units have been synthesized and shown to have potential applications as sensors for metal ions. rsc.org The Stille reaction has also been employed to prepare π-conjugated copolymers of thiophene (B33073) and pyrido[3,4-b]pyrazine (B183377) derivatives. researchgate.net

Oxidative polymerization is another pathway, as demonstrated in the study of 2,5-dimercapto-1,3,4-thiadiazole, where the presence of pyridine derivatives facilitates the formation of a disulfide-containing polymer. acs.org It is plausible that under specific oxidative conditions, this compound could undergo similar coupling reactions, potentially leading to dimeric or polymeric structures.

The table below summarizes some examples of polymerization reactions involving pyridine derivatives.

| Monomer(s) | Polymerization Method | Resulting Polymer Type | Reference |

| 2,6-bis(5-bromo-2-thienyl)pyridine and 1,4-bis(ethynyl)-2,5-bis(hexyloxy)-benzene | Sonogashira coupling | Conjugated polymer | rsc.org |

| Thiophene and pyrido[3,4-b]pyrazine derivatives | Stille reaction | π-conjugated copolymer | researchgate.net |

| 2,5-dimercapto-1,3,4-thiadiazole (in the presence of pyridine) | Oxidative polymerization | Disulfide-containing polymer | acs.org |

Radical Reactions Involving Pyridine Moieties

Radical reactions offer alternative pathways for the functionalization of pyridine rings. While less common than ionic reactions for aromatic systems, they can be highly effective under specific conditions. For instance, free-radical reactions have been used to introduce functional groups at the 4-position of dimethyl pyridine-2,6-dicarboxylate (B1240393) derivatives. researchgate.net

One potential radical pathway for this compound could involve the homolytic cleavage of a C-H bond, particularly at the benzylic-like methyl group, to form a radical intermediate. This radical could then react with other species in the reaction mixture. Another possibility is the involvement of the pyridine nitrogen in radical processes.

Recent advances in photoredox catalysis have expanded the scope of radical reactions. For example, copper-catalyzed metallaphotoredox systems have been developed for the deoxygenative amination of alcohols, a process that proceeds through radical intermediates. nih.gov Although not directly applied to this compound, these methodologies highlight the potential for radical-mediated transformations of pyridine derivatives.

Reactions with Other Functional Groups

The chemical reactivity of this compound and its close derivatives is prominently featured in the synthesis of complex heterocyclic compounds, most notably in the production of proton pump inhibitors such as omeprazole (B731). The transformations primarily involve the functional groups attached to the pyridine core: the methyl group, the methoxy groups, and the pyridine nitrogen itself. These reactions are crucial for creating key intermediates that facilitate the construction of the final drug molecules.

The strategic functionalization of the methyl group at the 5-position is a common and critical step. This often involves oxidation or halogenation to introduce a reactive handle for subsequent coupling reactions. For instance, the methyl group can be converted into a hydroxymethyl group (-CH₂OH) or a chloromethyl group (-CH₂Cl). This transformation enables the crucial bond formation with a benzimidazole (B57391) moiety to create the core structure of drugs like omeprazole. researchgate.netgoogleapis.com

N-oxidation of the pyridine nitrogen is another key transformation. This reaction increases the reactivity of the pyridine ring, particularly activating the methyl group for subsequent reactions. The resulting pyridine N-oxide can then be further functionalized. For example, treatment of a pyridine N-oxide with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride can lead to rearrangement and introduction of a functional group at the methyl position.

The following tables summarize key reactions involving functional groups of this compound precursors and derivatives, as documented in synthetic chemistry literature, particularly in patents concerning omeprazole synthesis.

Table 1: Functionalization of the Methyl Group This table outlines common reactions used to modify the methyl group at the 5-position of the pyridine ring, a critical step for creating a reactive site for coupling.

| Starting Material (Derivative) | Reagent(s) | Product | Reaction Type | Reference |

| 2,3,5-Trimethylpyridine N-oxide | Acetic Anhydride | 2-Acetoxymethyl-3,5-dimethylpyridine | Rearrangement/Acylation | googleapis.com |

| 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | Thionyl chloride (SOCl₂) | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine | Chlorination | researchgate.net |

| 6-Methyl-MTP | Pyridinium (B92312) tribromide, DMSO | 6-Formyl-MTP | Oxidation (Kornblum-type) | osti.gov |

Table 2: Reactions Involving the Pyridine Nitrogen This table details the N-oxidation of the pyridine ring, a foundational step to activate the molecule for further functionalization.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2,3,5-Trimethylpyridine | Hydrogen Peroxide, Acetic Acid | 2,3,5-Trimethylpyridine-N-oxide | N-Oxidation | googleapis.comgoogleapis.com |

| 3,5-Dimethylpyridine | Peracetic acid | 3,5-Dimethylpyridine-N-oxide | N-Oxidation | googleapis.com |

Table 3: Coupling Reactions for Heterocyclic Synthesis This table presents examples of how functionalized pyridine derivatives are coupled with other molecules, a cornerstone of building complex pharmaceuticals.

| Pyridine Derivative | Coupling Partner | Reagent(s)/Conditions | Coupled Product | Reaction Type | Reference |

| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine | 5-Methoxy-2-mercaptobenzimidazole | NaOH, Methanol | Omeprazole precursor (sulfide) | Nucleophilic Substitution | researchgate.netsphinxsai.com |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Grignard Reagent | Ester of 5-methoxy thiobenzimidazole | Not specified | Omeprazole precursor | Grignard Coupling | researchgate.net |

These reactions highlight the versatility of the functional groups on the pyridine ring, which can be selectively transformed to build complex molecular architectures. The choice of reagents and reaction conditions allows chemists to precisely control the functionalization, leading to efficient syntheses of valuable compounds. researchgate.netgoogleapis.com

Derivatization Strategies for Enhancing Molecular Complexity and Functionality

Functional Group Interconversions of Pyridine (B92270) Substituents

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. imperial.ac.uk For derivatives of 2,3-dimethoxy-5-methylpyridine, this can involve modifications of the methoxy (B1213986) and methyl groups.

The methoxy groups on the pyridine ring are susceptible to nucleophilic substitution reactions, allowing for their conversion into other functional groups. For instance, the hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids. The pyridine nitrogen itself can also be a site for derivatization. For example, oxidation of a substituted pyridine can yield an N-oxide, which can then undergo further reactions like nitration. rsc.org

The methyl group at the 5-position offers another handle for functionalization. While direct methylation of pyridines can be challenging, the modification of an existing functional group into a methyl group is a viable strategy. semanticscholar.org Conversely, the methyl group can be a precursor to other functionalities through various synthetic transformations.

Common functional group interconversions applicable to pyridine derivatives are summarized in the table below.

| Initial Functional Group | Reagent/Condition | Resulting Functional Group | Reference |

| Methoxy (-OCH₃) | Strong Acid/Heat | Hydroxyl (-OH) | rsc.org |

| Hydroxymethyl (-CH₂OH) | CrO₃/H₂SO₄ (Jones Oxidation) | Carboxylic Acid (-COOH) | imperial.ac.uk |

| Hydroxymethyl (-CH₂OH) | CrO₃-pyridine complex (Collins' reagent) | Aldehyde (-CHO) | imperial.ac.uk |

| Pyridine Nitrogen | Oxidizing Agent (e.g., m-CPBA) | N-oxide | rsc.org |

Introduction of Alkenyl and Alkynyl Moieties

The introduction of unsaturated carbon-carbon bonds, such as alkenyl and alkynyl groups, significantly increases the molecular complexity and provides reactive handles for further transformations.

One method for introducing an ethynyl (B1212043) group to a pyridine ring is through the Reissert-Henze reaction. nii.ac.jp This reaction involves the treatment of a pyridine N-oxide with an acyl halide to form a Reissert-Henze salt, which can then react with a silver acetylide to introduce the ethynyl group, typically at the 2-position. nii.ac.jp These ethynylpyridines can then undergo intramolecular cyclization to form various bicyclic pyridine derivatives. nii.ac.jp

Vinylpyridines can be synthesized through the dehydration of the corresponding pyridine ethanol (B145695). google.com This process can be carried out by heating the pyridine ethanol with a dehydrating agent like sodium hydroxide. google.com

Formation of Condensed Heterocyclic Systems from Pyridine Precursors

The pyridine ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems. These condensed heterocycles often exhibit unique chemical and photophysical properties.

One approach involves the cyclocondensation of a functionalized 2-aminopyridine (B139424) with an α-bromo-carbonyl compound to form imidazopyridines. nih.gov Another strategy is the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, which also yields imidazopyridine structures. nih.gov

Furthermore, pyridine derivatives can be used to synthesize pyrrolo[3,4-c]pyridine systems through hydrolysis and intramolecular heterocyclization of vicinal substituents. wsu.edu These resulting compounds, such as pyrrolo[3,4-c]pyridine-1,3,4-triones and 1-iminopyrrolo[3,4-c]pyridine-3,4-diones, have been shown to be fluorescent. wsu.edu The formation of condensed heterocycles can also be achieved through annulation reactions of pyridine-2-selanyl chloride with various reagents like nitriles, isocyanates, and alkenes. researchgate.net

The table below summarizes some examples of condensed heterocyclic systems formed from pyridine precursors.

| Starting Pyridine Derivative | Reaction Type | Resulting Heterocyclic System | Reference |

| 2-Aminopyridine | Cyclocondensation with α-bromo-carbonyl | Imidazopyridine | nih.gov |

| 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper-catalyzed three-component coupling | Imidazopyridine | nih.gov |

| Pyrid-2-one with vicinal substituents | Hydrolysis and intramolecular heterocyclization | Pyrrolo[3,4-c]pyridine | wsu.edu |

| Pyridine-2-selanyl chloride | Annulation with nitriles, isocyanates, alkenes | Condensed thiazolo- and selenazolo- pyridinium (B92312) derivatives | researchgate.net |

Targeted Derivatization for Spectroscopic Enhancement and Analytical Applications

Derivatization of this compound can be specifically designed to enhance its spectroscopic properties for analytical applications. This often involves the introduction of a chromophore or fluorophore, or a group that improves ionization efficiency in mass spectrometry. sci-hub.se

For fluorescence-based detection, pyridine derivatives can be transformed into highly fluorescent compounds. For example, pyran derivatives can be converted into pyridine-3,5-dicarbonitrile (B74902) derivatives, which exhibit fluorescence. isca.me Similarly, the synthesis of 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines results in fluorescent probes that can be used for cation detection. acs.orgacs.org An oxadiazole derivative containing a pyridine moiety has been synthesized as a fluorescence turn-on sensor for silver ions. nih.gov

In the context of mass spectrometry, derivatization is employed to improve the detection of poorly ionizable analytes. nih.gov Reagents like pyridine-3-sulfonyl chloride can be used to derivatize compounds, leading to enhanced detection by electrospray ionization mass spectrometry. nih.gov Another approach is the use of bis(pyridine) iodine tetrafluoroboride for the derivatization of carbon-carbon double bonds, which introduces a charge tag and significantly enhances detection sensitivity. acs.org

The following table highlights some derivatization strategies for analytical purposes.

| Analytical Technique | Derivatization Strategy | Purpose | Reference |

| Fluorescence Spectroscopy | Conversion to pyridine-3,5-dicarbonitrile derivatives | Create fluorescent compounds | isca.me |

| Fluorescence Spectroscopy | Synthesis of 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Develop fluorescent probes for cation detection | acs.orgacs.org |

| Fluorescence Spectroscopy | Synthesis of a pyridine-based 1,3,4-oxadiazole (B1194373) derivative | Create a turn-on sensor for Ag⁺ | nih.gov |

| Mass Spectrometry | Derivatization with pyridine-3-sulfonyl chloride | Enhance detection by electrospray ionization | nih.gov |

| Mass Spectrometry | Derivatization with bis(pyridine) iodine tetrafluoroboride | Introduce a charge tag for high-sensitivity analysis | acs.org |

Advanced Spectroscopic Characterization of 2,3 Dimethoxy 5 Methylpyridine

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Analysis of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of 2,3-Dimethoxy-5-methylpyridine exhibit characteristic bands corresponding to its constituent functional groups. The presence of methoxy (B1213986) groups (-OCH₃) is typically confirmed by C-H stretching vibrations, which are expected in the 2950-2850 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups are also prominent, usually appearing as strong bands in the FT-IR spectrum.

The methyl group (-CH₃) attached to the pyridine (B92270) ring will also display characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the methyl group are generally observed around 2962 cm⁻¹ and 2872 cm⁻¹, respectively.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Methoxy) | 2950-2850 | Stretching vibrations of the C-H bonds in the methoxy groups. |

| C-H Stretch (Methyl) | ~2962 (asymmetric), ~2872 (symmetric) | Stretching vibrations of the C-H bonds in the methyl group. |

| C-O Stretch (Methoxy) | 1250-1000 | Stretching vibrations of the carbon-oxygen single bonds in the methoxy groups. |

| C-H Bending (Methyl) | ~1450 (asymmetric), ~1375 (symmetric) | Bending vibrations of the C-H bonds in the methyl group. |

Investigation of Pyridine Ring Modes

The vibrational modes of the pyridine ring are of particular interest. Pyridine and its derivatives exhibit a series of characteristic ring stretching and deformation vibrations. researchgate.net The C-C and C-N stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The ring breathing mode, a symmetric vibration of the entire ring, is a characteristic feature in the Raman spectrum of pyridine derivatives and is often found around 1000-1050 cm⁻¹. researchgate.net Out-of-plane C-H bending vibrations are also observable at lower frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Ring Stretching (C-C, C-N) | 1600-1400 | In-plane stretching vibrations of the bonds constituting the pyridine ring. researchgate.net |

| Ring Breathing | 1050-1000 | Symmetric in-plane expansion and contraction of the pyridine ring. researchgate.net |

| C-H in-plane bending | 1300-1000 | In-plane bending vibrations of the C-H bonds on the pyridine ring. |

| C-H out-of-plane bending | 900-650 | Out-of-plane bending vibrations of the C-H bonds on the pyridine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Chemical Shift Analysis and Structural Elucidation

The ¹H NMR spectrum of this compound will show distinct signals for the protons of the methyl group, the two methoxy groups, and the two aromatic protons on the pyridine ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. For instance, the carbons of the methoxy groups will be deshielded due to the attached oxygen atoms. researchgate.net

¹H NMR Spectral Data

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (on ring) | ~2.3 | Singlet | 3H |

| -OCH₃ | ~3.8 - 4.0 | Singlet | 6H |

| Aromatic-H | ~6.7 - 8.1 | Doublet, Doublet | 2H |

¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (ppm) |

| -CH₃ (on ring) | ~15-25 |

| -OCH₃ | ~55-65 |

| Aromatic C-H | ~110-140 |

| Aromatic C (quaternary) | ~140-160 |

Coupling Constant Analysis for Conformational Insights

In the ¹H NMR spectrum, the splitting of signals, known as spin-spin coupling, provides information about the connectivity of atoms. The coupling constant, J, is the distance between the split peaks and is measured in Hertz (Hz). For this compound, the two aromatic protons will likely show coupling to each other. The magnitude of the coupling constant between aromatic protons can give clues about their relative positions (ortho, meta, or para). youtube.com Long-range couplings, although weaker, can sometimes be observed between protons that are more than three bonds apart. youtube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. tutorchase.com The initial step in mass spectrometry is the ionization of the molecule, often resulting in a molecular ion (M⁺•), which corresponds to the molecular weight of the compound. uni-saarland.de For this compound (C₈H₁₁NO₂), the expected molecular weight is approximately 153.18 g/mol . nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between molecules with the same nominal mass but different atomic constituents. For this compound, the exact mass is calculated based on the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16).

Table 1: Theoretical Mass Data for this compound

| Species | Molecular Formula | Theoretical Exact Mass (Da) |

| Neutral Molecule [M] | C₈H₁₁NO₂ | 153.07898 |

| Protonated Molecule [M+H]⁺ | C₈H₁₂NO₂⁺ | 154.08625 |

This table presents the theoretical exact masses calculated for the neutral and protonated forms of this compound.

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry, particularly under electron ionization (EI), causes molecules to fragment in predictable ways, providing a "fingerprint" that reveals structural information. The analysis of these fragmentation patterns helps to identify the different components of the molecule. libretexts.orgtutorchase.comuni-saarland.descienceready.com.au

For this compound, the fragmentation would likely involve the following key pathways:

Loss of a Methyl Group: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃), leading to a significant peak at m/z 138 (153 - 15).

Loss of a Methoxy Group: The cleavage of a methoxy group (•OCH₃) would result in a fragment ion at m/z 122 (153 - 31). nih.gov

Loss of Formaldehyde (B43269): A characteristic rearrangement of ortho-methoxy substituted pyridines can lead to the elimination of formaldehyde (CH₂O), which would produce a peak at m/z 123 (153 - 30). nih.gov

Pyridine Ring Fragmentation: Further fragmentation would involve the breakdown of the stable pyridine ring structure, though these peaks would typically be of lower intensity.

The study of related dimethoxyphenethylamines shows that isomers can sometimes be distinguished by unique fragmentation pathways. For example, 2,3-dimethoxyphenethylamine (B1266631) uniquely shows a loss of a methoxy group (M-31) as a major pathway. nih.gov Similarly, detailed analysis of the fragmentation of this compound would provide confirmatory evidence for the positions of the substituents.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Predicted) |

| [M-CH₃]⁺ | Loss of a methyl radical | 138 |

| [M-CH₂O]⁺ | Loss of formaldehyde | 123 |

| [M-OCH₃]⁺ | Loss of a methoxy radical | 122 |

This table outlines the expected major fragment ions and their corresponding mass-to-charge ratios based on established fragmentation mechanisms for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure, particularly the conjugated π-systems. libretexts.org

For pyridine and its derivatives, the UV spectrum typically shows bands arising from π → π* and n → π* transitions. mdpi.comresearchgate.net

π → π Transitions:* These are generally high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. For substituted pyridines, these bands are often observed in the 200-300 nm range. mdpi.comresearchgate.net

n → π Transitions:* These are lower-intensity absorptions caused by the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These transitions typically occur at longer wavelengths than π → π* transitions. libretexts.orgresearchgate.net

The methoxy and methyl substituents on the pyridine ring will influence the energy of these transitions, causing shifts in the λmax values (bathochromic or hypsochromic shifts) compared to unsubstituted pyridine. Specifically, the electron-donating methoxy groups are expected to cause a red shift (to longer wavelengths) of the π → π* absorption bands. kastamonu.edu.tr For example, a study on substituted pyridine N-oxides showed that methoxy substitution influences the position of the long-wave π → π* band. mdpi.com Another report on 2-methyl-pyridin-3-ol derivatives showed absorption maxima around 282-292 nm in acidic and basic solutions. google.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Range (nm) |

| π → π | Excitation of a π electron to a π orbital | ~270 - 290 |

| n → π | Excitation of a non-bonding electron to a π orbital | > 290 |

This table summarizes the types of electronic transitions anticipated for this compound and their general wavelength regions, based on data from related pyridine compounds.

X-ray Diffraction Studies for Solid-State Structure Elucidation

While a specific crystal structure for this compound was not found in the search results, XRD studies on closely related substituted pyridines are common. iucr.orgresearchgate.netresearchgate.net Such an analysis for this compound would reveal:

The planarity of the pyridine ring.

The precise bond lengths and angles of the methoxy and methyl substituents relative to the ring.

The orientation of the methoxy groups (e.g., whether they are co-planar with the pyridine ring).

Intermolecular interactions, such as hydrogen bonding or π–π stacking, that dictate the crystal packing. For example, in the crystal structure of 2-bromo-5-methylpyridine (B20793), weak C—H⋯N interactions link the molecules into chains. iucr.org

The results would be presented as a set of crystallographic data, including the crystal system, space group, and unit cell dimensions.

Table 4: Example Crystallographic Data Table (Hypothetical for this compound)

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/n |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | Hypothetical Value |

| β (°) | Hypothetical Value |

| γ (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z (molecules/unit cell) | Hypothetical Value |

This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are placeholders pending experimental determination.

Theoretical and Computational Studies on 2,3 Dimethoxy 5 Methylpyridine

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the molecular structure and properties of chemical compounds. cellmolbiol.org These computational approaches provide a theoretical framework to support and interpret experimental findings. cellmolbiol.org For 2,3-Dimethoxy-5-methylpyridine, methods like B3LYP with basis sets such as 6-31G(d,p) and 6-311++G(d,p) are commonly used to calculate its molecular properties. cellmolbiol.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. cellmolbiol.org For molecules with rotatable bonds, such as the methoxy (B1213986) groups in this compound, conformational analysis is crucial to identify the lowest energy conformer. researchgate.net

Theoretical calculations for related pyridine (B92270) derivatives have been performed to analyze the conformational stability. For instance, studies on 2-methylpyridine (B31789) have analyzed different methyl conformations to understand the influence of the nitrogen lone pair on the molecule's geometry. researchgate.net Similarly, for this compound, the orientation of the two methoxy groups relative to the pyridine ring significantly impacts its steric and electronic properties. The optimization process involves systematically rotating these groups to find the global minimum on the potential energy surface. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Pyridine Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 | - | - |

| C-N (ring) | 1.34 | - | - |

| C-O | 1.37 | - | - |

| O-CH3 | 1.43 | - | - |

| C-C-N | - | 123.0 | - |

| C-O-C | - | 118.0 | - |

| C-C-O-C | - | - | 0 or 180 |

Note: This table is illustrative and represents typical values for pyridine derivatives. Actual values for this compound would be obtained from specific DFT calculations.

Vibrational Frequency Prediction and Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. researchgate.net Quantum chemical calculations are instrumental in predicting these vibrational frequencies and aiding in the assignment of experimental spectral bands. researchgate.net

DFT calculations, often using the B3LYP functional, can compute the harmonic vibrational frequencies. researchgate.net It is a known tendency for these calculations to overestimate the vibrational wavenumbers, necessitating the use of scaling factors for better agreement with experimental data. researchgate.net For instance, a scaling factor of 0.9613 is often applied for B3LYP calculations. researchgate.net The analysis of the potential energy distribution (PED) helps in assigning the calculated frequencies to specific vibrational modes, such as C-H stretching, C-N stretching, and the vibrations of the methoxy and methyl groups. cellmolbiol.org

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (Illustrative Example for a Substituted Pyridine)

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) (Scaled) |

| C-H stretch (aromatic) | 3050 | 3055 |

| C-H stretch (methyl) | 2980 | 2985 |

| C=N stretch | 1590 | 1595 |

| C-O stretch (methoxy) | 1250 | 1255 |

| Ring breathing | 1020 | 1025 |

Note: This table is a representative example. Specific values for this compound require dedicated experimental and computational studies.

Chemical Shift Calculation and Validation with Experimental NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. researchgate.net Theoretical calculations of NMR chemical shifts provide a valuable tool for validating experimental data and assigning signals to specific nuclei. grafiati.com The Gauge-Including Atomic Orbital (GIAO) method, often employed within DFT, is a common approach for calculating NMR chemical shifts. epstem.net

Calculated ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimental spectra. researchgate.net Protons on the pyridine ring, the methyl group, and the methoxy groups will have characteristic chemical shifts. chemistrysteps.com For instance, protons on aromatic rings typically resonate between 6.0 and 9.5 ppm. pdx.edu The methyl group protons are expected in the upfield region, while the methoxy group protons will be influenced by the electronegative oxygen atom. chemistrysteps.com A linear correlation between experimental and calculated chemical shifts is often sought to confirm the accuracy of the computational model. epstem.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (ring) | 7.0 - 8.0 | - |

| H (methyl) | ~2.2 | - |

| H (methoxy) | ~3.8 | - |

| C (ring) | - | 110 - 160 |

| C (methyl) | - | ~18 |

| C (methoxy) | - | ~55 |

Note: These are estimated ranges based on typical values for similar structures. Precise values would be derived from specific GIAO calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is likely to be located on the electron-rich pyridine ring and the oxygen atoms of the methoxy groups, indicating these are the primary sites for electrophilic attack. researchgate.net The LUMO, conversely, would be distributed over the pyridine ring, representing the regions susceptible to nucleophilic attack. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 4: Frontier Molecular Orbital Properties (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative and would be determined by specific DFT or ab initio calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. wuxiapptec.com The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor). uni-muenchen.de

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups, highlighting these as the most probable sites for protonation and interaction with electrophiles. researchgate.net The regions around the hydrogen atoms would exhibit a positive potential. bhu.ac.in

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single, optimized molecular structure, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. uni-halle.de

Advanced Quantum Mechanical Studies on Electronic Properties

Detailed research findings on the electronic properties of this compound from advanced quantum mechanical studies are not present in the available literature.

Charge Distribution and Electron Density Analysis

No specific studies containing data tables or detailed findings on the charge distribution or electron density analysis for this compound could be located. This type of analysis typically involves calculating the atomic charges to understand the electronic landscape of a molecule, but such calculations have not been published for this compound.

Intermolecular Interaction Studies (e.g., Natural Bond Orbital (NBO) Analysis)

There are no published NBO analyses for this compound. NBO analysis is a computational method that provides insight into orbital interactions, charge transfer, and bonding within a molecule. uni-muenchen.denumberanalytics.comscirp.org Although studies on other pyridine derivatives utilize this method to explore molecular stability and hyper-conjugative interactions, this has not been applied to the target compound in any available research. scirp.orgresearchgate.net

Hyperpolarizability and Nonlinear Optical Properties

No data on the first-order hyperpolarizability (β) or other nonlinear optical (NLO) properties of this compound were found in the searched scientific literature. Such studies are crucial for identifying materials with potential applications in optoelectronics and photonics, but research has focused on other push-pull systems and substituted pyridine compounds. researchgate.net

Applications in Advanced Materials and Supramolecular Chemistry

Utilization as a Building Block in Organic Synthesis

The structural core of 2,3-Dimethoxy-5-methylpyridine is found in the piericidins, a class of natural products known for their potent biological activities. researchgate.nettandfonline.com The synthesis of various piericidin analogues leverages this pyridine (B92270) core, highlighting its importance as a foundational building block. A key transformation in the synthesis of these analogues is the Wittig reaction, which is used to construct the complex polyketide side chains characteristic of the piericidin family. tandfonline.comwikipedia.org

Integration into Bipyridyl Derivatives and Oligomers

Bipyridines are privileged ligands in coordination chemistry and materials science, and their properties can be finely tuned through substitution. Integrating the this compound unit into a bipyridyl structure is a strategy to impart specific electronic and steric characteristics. The synthesis of such derivatives can be achieved through well-established metal-catalyzed cross-coupling reactions. mdpi.com

Common methods for forming the crucial C-C bond between two pyridine rings include the Negishi, Suzuki-Miyaura, and Ullmann couplings. mdpi.comwikipedia.orgorganic-chemistry.orgwikipedia.org

Negishi Coupling: Involves the reaction of a pyridyl-zinc halide with a halo-pyridine, catalyzed by palladium or nickel. wikipedia.orgorgsyn.orgorgsyn.org This method is known for its high functional group tolerance and relatively mild reaction conditions. orgsyn.org

Suzuki-Miyaura Coupling: Pairs a pyridyl-boronic acid or ester with a halo-pyridine, typically using a palladium catalyst. thieme-connect.combeilstein-journals.org

Ullmann Coupling: A classic method that uses copper to mediate the homocoupling of aryl halides to form symmetrical bipyridines, though modern variations exist for cross-coupling. mdpi.comwikipedia.orgbeilstein-journals.org

While a direct documented synthesis of a bipyridine from this compound is not prevalent, the synthesis of analogous structures such as 6,6'-dimethoxy-2,2'-bipyridine has been reported. rsc.org This synthesis is achieved by reacting 2-bromo-6-methoxypyridine (B1266871) with a copper catalyst. This precedent suggests that a suitably halogenated derivative of this compound could serve as a precursor for novel bipyridine ligands using established coupling protocols.

| Coupling Reaction | Reactants | Catalyst/Mediator | Key Features |

|---|---|---|---|

| Negishi Coupling | Organozinc Halide + Organic Halide | Palladium or Nickel | High functional group tolerance, mild conditions. wikipedia.orgorgsyn.org |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide | Palladium | Stable reagents, moderate conditions. thieme-connect.combeilstein-journals.org |

| Ullmann Coupling | 2 x Organic Halide | Copper | Often used for symmetrical coupling, can require harsh conditions. mdpi.comwikipedia.org |

Role in the Synthesis of Materials with Specific Electronic Properties

The specific arrangement of substituents on the this compound ring makes it a valuable component for materials with tailored electronic functions.

The most prominent example is its role in the piericidin family of natural products. Piericidins are potent inhibitors of NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain. researchgate.netnih.gov This inhibitory activity stems from the structural similarity of the 4-hydroxypyridone tautomer of the piericidin core to the benzoquinone headgroup of coenzyme Q. frontiersin.orgnih.govnih.gov The pyridine-based structure effectively disrupts the electron flow within the respiratory chain, highlighting a direct link between this chemical scaffold and a critical electronic process in biology. tandfonline.com Structure-activity relationship studies have shown that the pyridine ring and its substituents, including the methyl group, are crucial for this inhibitory effect. tandfonline.com

Furthermore, incorporating this pyridine unit into bipyridine ligands for metal complexes allows for the fine-tuning of photophysical and electrochemical properties. The electron-donating nature of the methoxy (B1213986) groups is known to influence the energy levels of the resulting metal complexes. rsc.org In ruthenium(II) polypyridine complexes, for example, electron-donating substituents like methoxy groups on a bipyridine ligand lead to a red-shift in the metal-to-ligand charge transfer (MLCT) absorption and emission bands. tandfonline.commdpi.com They also tend to lower the redox potential of the complex, making it easier to oxidize. rsc.orgmdpi.com This principle allows for the rational design of photosensitizers and redox-active materials where the electronic properties are precisely controlled by the ligand architecture.

| Compound/Class | Electronic Property/Application | Mechanism/Effect |

|---|---|---|

| Piericidins | Inhibition of mitochondrial electron transport | The substituted pyridine core mimics coenzyme Q, disrupting electron flow at Complex I. tandfonline.comnih.gov |

| Dimethoxy-substituted bipyridine metal complexes | Tunable redox and photophysical properties | Electron-donating methoxy groups lower the HOMO-LUMO gap, causing red-shifted spectra and lower oxidation potentials. rsc.orgtandfonline.com |

Formation of Polynuclear Complexes with Metal Ions

Polynuclear complexes, which contain multiple metal centers, are of great interest for their applications in catalysis, magnetism, and as models for biological systems. The construction of these complex architectures relies on bridging ligands that can coordinate to two or more metal ions simultaneously.

Ligands derived from bipyridine and terpyridine are fundamental building blocks for creating such polynuclear structures. ohiolink.eduthieme-connect.com By designing ligands that contain multiple bipyridine units linked by a spacer, chemists can direct the assembly of discrete dinuclear, trinuclear, or even larger dendritic metal complexes. acs.orgrsc.org For example, ligands consisting of two chiral bipyridine groups connected by a short linker have been used to synthesize di- and trinuclear ruthenium(II) complexes with controlled stereochemistry at each metal center. acs.org

While specific polynuclear complexes incorporating a ligand directly derived from this compound are not widely reported, its potential is clear. A bipyridine ligand featuring the 2,3-dimethoxy-5-methyl substitution pattern could be further functionalized to act as a bridging unit. For instance, creating a bis(bipyridine) ligand would enable the formation of dinuclear complexes, where the electronic properties imparted by the dimethoxy-methyl-pyridine moiety could influence the interactions between the metal centers. The principles of using substituted bipyridines in this context are well-established, with various systems based on OH-substituted or other functionalized bipyridines having been explored. oist.jp

Applications in Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions. Pyridine-based building blocks are central to this field, particularly in the construction of metallo-supramolecular assemblies where coordination bonds direct the self-assembly process. ohiolink.eduacs.org

Functionalized terpyridine and bipyridine ligands are widely used to create a variety of supramolecular architectures, including macrocycles, cages, and polymers. thieme-connect.comresearchgate.net The directionality of the metal-ligand bonds allows for a high degree of control over the final structure. For example, bis(terpyridine) ligands can be combined with metal ions like iron(II) or ruthenium(II) to form discrete metallomacrocycles or extended supramolecular polymers. ohiolink.edu The properties of these assemblies, such as their solubility and guest-binding capabilities, can be tuned by modifying the peripheral functional groups on the pyridine units. thieme-connect.com

The this compound scaffold is a candidate for designing new building blocks for supramolecular chemistry. By introducing appropriate functional groups for coupling reactions, it can be converted into multitopic ligands. For example, a derivative could be designed to act as a linear ditopic linker for the formation of coordination polymers or as a bent ligand for the assembly of discrete macrocycles. frontiersin.org The methoxy and methyl groups would not only influence the electronic properties of the resulting assembly but also enhance its solubility in organic solvents, a crucial factor in both synthesis and application.

Role in Natural Product Chemistry and Biosynthesis

Occurrence as a Structural Moiety in Natural Products (e.g., Piericidins)

The 2,3-dimethoxy-5-methylpyridine core is the defining feature of the piericidins, a class of microbial metabolites produced almost exclusively by actinomycetes, particularly from the genus Streptomyces. researchgate.net These compounds consist of a substituted pyridine (B92270) ring, specifically a 4-pyridinol core, attached to a methylated polyketide side chain. researchgate.net The structural similarity of the piericidin's pyridine headgroup to the benzoquinone ring of coenzyme Q is responsible for their significant biological activity as potent inhibitors of the mitochondrial electron transport chain enzyme NADH-ubiquinone oxidoreductase (Complex I). researchgate.netnih.govchemicalbook.in

The initial structural elucidation of piericidin A involved extensive chemical degradation and spectroscopic analysis. A critical step was the confirmation of the 4-hydroxy-2,3-dimethoxy-5-methylpyridine structure. researchgate.net This was achieved through the synthesis of a model compound, which showed identical spectral properties to the degradation products of the natural piericidin, thereby confirming the substitution pattern of the pyridine ring. researchgate.net Piericidins are a large family of compounds, with variations primarily occurring in the structure of the polyketide side chain.

| Natural Product | Source Organism | Reference |

|---|---|---|

| Piericidin A | Streptomyces mobaraensis | chemicalbook.in |

| Piericidin B | Streptomyces mobaraensis | tandfonline.com |

| Piericidin A1 | Streptomyces pactum | tandfonline.com |

| Piericidin B1 | Streptomyces pactum | tandfonline.comnih.gov |

Synthetic Approaches to Natural Product Analogues Containing the Dimethoxypyridine Core

The potent biological activity of piericidins has prompted extensive research into the synthesis of the natural products and their analogues. These synthetic efforts aim to confirm the structure of the natural products, establish their absolute stereochemistry, and investigate structure-activity relationships (SAR) to identify the key features required for biological inhibition. researchgate.netnih.gov

One common strategy for creating piericidin analogues involves modifying the side chain attached to the constant pyridine core. For instance, various analogues have been synthesized by employing the Wittig reaction between different 4-acetoxy-6-formylpyridines and various triphenylphosphoranes to construct different side chains. tandfonline.comoup.com This approach has allowed for the systematic evaluation of how changes in the side chain's length and functionality affect the inhibitory activity on the mitochondrial electron transport system. tandfonline.com A key intermediate in many of these syntheses is 4-acetoxy-6-formyl-2,3-dimethoxy-5-methylpyridine, derived from the ozonolysis of piericidin A diacetate. tandfonline.com

Another powerful strategy focuses on the construction of the substituted pyridine ring itself. A total synthesis of piericidin A1 and B1 was achieved using an inverse electron demand Diels-Alder reaction. nih.gov This approach involved the reaction of an N-sulfonyl-1-aza-1,3-butadiene with tetramethoxyethene to assemble the fully functionalized pyridine core, which was then elaborated to the final natural products. nih.gov This methodology also enabled the synthesis of key analogues, including those lacking the C5' methyl group or the C4' hydroxyl group, to probe the importance of these substituents for Complex I inhibition. nih.gov

| Synthetic Strategy | Key Reagents/Intermediates | Purpose | Reference |

|---|---|---|---|

| Wittig Reaction | 4-acetoxy-6-formylpyridines, (poly)prenylidene triphenylphosphorane | Synthesis of analogues with varied side chains for SAR studies. | tandfonline.comoup.com |

| Intramolecular Cyclization | 5-alkenyl-2,3-dimethoxy-4-hydroxy-6-methylpyridines | Creation of new inhibitor types. | tandfonline.comoup.com |

| Inverse Electron Demand Diels-Alder | N-sulfonyl-1-aza-1,3-butadiene, tetramethoxyethene | Total synthesis and creation of analogues with modified pyridine cores. | nih.gov |

| Suzuki–Miyaura Cross-Coupling | Bromopyridine derivatives, aryl boronic acids | Synthesis of pyridine-derived analogues of other complex natural products. | nih.gov |

Investigation of Biosynthetic Pathways for Pyridine-Containing Metabolites

Understanding the biosynthesis of pyridine-containing natural products is essential for harnessing their potential through biotechnological production. For the piericidins, biosynthetic studies have shown that the pyridine ring is formed late in the pathway. researchgate.net The biosynthesis starts with the assembly of a polyketide chain from five propionate (B1217596) and four acetate (B1210297) units. Subsequently, a nitrogen atom is introduced at the terminal end of the chain, which then undergoes cyclization to form the pyridine ring. The two methoxyl groups on the pyridine ring, as well as any on the side chain, are derived from the S-methyl group of methionine. researchgate.net

While the piericidin pathway involves a polyketide synthase (PKS) and late-stage nitrogen incorporation, other pyridine alkaloids are formed through different routes. The biosynthesis of nicotine (B1678760) in tobacco, for example, involves the coupling of two distinct heterocyclic precursors. uomustansiriyah.edu.iqresearchgate.net The pyridine ring component originates from nicotinic acid, while the pyrrolidine (B122466) ring is derived from ornithine via the intermediate N-methylpyrrolinium ion. uomustansiriyah.edu.iqresearchgate.net

In other organisms, different pathways have been elucidated. Monoterpene pyridine alkaloids (MTPAs) found in various plants are derived from monoterpenes, specifically iridoid glycosides. mdpi.com The pathway involves ammonization and aromatization of iridoid precursors to form the pyridine ring. mdpi.com Furthermore, investigations into anaerobic fungi have identified oxygen-independent pathways for the synthesis of pyridine nucleotide cofactors. asm.org These fungi utilize l-aspartate oxidase (NadB) and quinolinate synthase (NadA), enzymes typically found in bacteria, to produce quinolinate, a key precursor for NAD+ synthesis, thus bypassing the oxygen-dependent steps found in most eukaryotes. asm.org The study of these diverse enzymatic strategies provides valuable insight into the evolution of metabolic pathways and offers new tools for metabolic engineering. nih.govacs.org

| Pyridine Compound Class | Key Precursors | Key Enzymes/Pathway Type | Reference |

|---|---|---|---|

| Piericidins | Propionate, Acetate, Methionine | Polyketide Synthase (PKS), Late-stage cyclization | researchgate.net |

| Nicotine | Nicotinic Acid, Ornithine/Putrescine | Putrescine N-methyltransferase (PMT), Quinolinate phosphoribosyltransferase (QPT) | researchgate.netresearchgate.net |

| Monoterpene Pyridine Alkaloids (MTPAs) | Geraniol, Iridoids | Ammonization and aromatization of secoiridoids | mdpi.com |

| Pyridine Nucleotides (Anaerobic Fungi) | L-aspartate | L-aspartate oxidase (NadB), Quinolinate synthase (NadA) | asm.org |

常见问题

Basic: What synthetic methodologies are recommended for preparing 2,3-dimethoxy-5-methylpyridine?

Answer:

A common approach involves multi-step functionalization of pyridine precursors . For example:

- Stepwise substitution : Start with a methylpyridine backbone and sequentially introduce methoxy groups via nucleophilic aromatic substitution (SNAr) under controlled conditions (e.g., using NaH as a base and methoxy donors like methyl triflate) .

- Protection-deprotection strategies : Protect reactive positions (e.g., hydroxyl or amino groups) before methylating or methoxylating, as seen in analogous pyridine syntheses .

- Validation : Confirm product purity via HPLC (>98%) and structural integrity via NMR (e.g., characteristic methoxy singlet at δ 3.8–4.0 ppm) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity and detect impurities .

- Spectroscopy :

- NMR : Identify methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.3–2.5 ppm).

- FT-IR : Confirm C-O-C stretches (~1250 cm) and aromatic C-H bending (~800 cm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 183.1 for CHNO) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions often arise from dynamic conformational changes or solvent-induced shifts . Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings .

- X-ray crystallography : Resolve ambiguity in substituent positioning (e.g., methoxy vs. methyl orientation) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .

Advanced: What factors influence the stability of this compound under varying experimental conditions?

Answer:

- Thermal stability : Conduct TGA/DSC to assess decomposition thresholds (>200°C typical for methoxy pyridines) .

- Photostability : Store in amber vials to prevent UV-induced demethylation (common in methoxy-substituted heterocycles) .

- Hydrolytic sensitivity : Test pH stability (neutral to mildly acidic conditions preferred; avoid strong bases to prevent demethoxylation) .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

- Substituent variation : Synthesize analogs with halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., CF) at the 5-methyl position to modulate electronic effects .

- Biological assays : Pair synthesis with enzyme inhibition assays (e.g., kinase or cytochrome P450 inhibition) to correlate substituent effects with activity .

- Computational docking : Use AutoDock or Schrödinger to predict binding affinities to target proteins .